molecular formula C38H80N2O3 B12544448 N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate CAS No. 145058-80-6

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate

Cat. No.: B12544448
CAS No.: 145058-80-6
M. Wt: 613.1 g/mol
InChI Key: NQFNJHBXAYBSPB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial applications due to its ability to reduce surface tension and its antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    First Method: The synthesis of N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate can be achieved by reacting octadecan-1-amine with methyl iodide to form N,N-dimethyl-N-octadecyloctadecan-1-aminium iodide. This intermediate is then treated with silver nitrate to replace the iodide ion with a nitrate ion, yielding the final product.

    Second Method: Another method involves the reaction of octadecan-1-amine with dimethyl sulfate to form N,N-dimethyl-N-octadecyloctadecan-1-aminium sulfate, which is then treated with barium nitrate to precipitate barium sulfate and form this compound.

Industrial Production Methods

Industrial production typically follows the first method due to its higher yield and simpler purification process. The reaction is carried out in a polar solvent such as ethanol, and the product is purified by recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate can undergo oxidation reactions, particularly at the nitrogen atom, forming N-oxide derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate ion is replaced by other anions such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Silver nitrate or sodium chloride can be used for substitution reactions.

Major Products

    Oxidation: N,N-Dimethyl-N-octadecyloctadecan-1-aminium N-oxide.

    Reduction: N,N-Dimethyl-N-octadecyloctadecan-1-amine.

    Substitution: N,N-Dimethyl-N-octadecyloctadecan-1-aminium chloride or bromide.

Scientific Research Applications

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed as an antimicrobial agent in microbiological studies.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, fabric softeners, and antistatic agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties, which disrupt the cell membranes of microorganisms, leading to cell lysis. The quaternary ammonium group interacts with the phospholipid bilayer of cell membranes, increasing permeability and causing leakage of cellular contents.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-N-dodecyldodecan-1-aminium chloride: Similar structure but with shorter alkyl chains, leading to different surfactant properties.

    N,N-Dimethyl-N-hexadecyloctadecan-1-aminium bromide: Similar structure but with a bromide ion instead of a nitrate ion, affecting its solubility and reactivity.

Uniqueness

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is unique due to its long alkyl chains, which enhance its surfactant properties and make it particularly effective in applications requiring strong surface activity and antimicrobial effects.

Biological Activity

N,N-Dimethyl-N-octadecyloctadecan-1-aminium nitrate is a quaternary ammonium compound with potential applications in various fields, including biochemistry and material sciences. This article explores its biological activity, focusing on its effects, mechanisms, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

  • Chemical Formula : C₃₆H₇₅N₂O₃
  • Molecular Weight : 585.0 g/mol

The compound features a long hydrophobic octadecyl chain, contributing to its surfactant properties. Its quaternary ammonium structure allows it to interact with biological membranes, influencing cellular processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic tail interacts with lipid bilayers, potentially disrupting membrane integrity and affecting cell viability.
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity by disrupting bacterial cell membranes, leading to cell lysis.
  • Cytotoxicity : Research indicates that quaternary ammonium compounds can exhibit cytotoxic effects on various cell lines, which may be dose-dependent.

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic effects of this compound on human fibroblast cells. The results indicated a significant reduction in cell viability at concentrations above 100 µg/mL. The mechanism was linked to oxidative stress and membrane disruption.

Concentration (µg/mL)Cell Viability (%)
0100
1095
5080
10050
20020

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli50

Environmental Impact and Biodegradability

Despite its potential applications, concerns regarding the environmental impact of quaternary ammonium compounds have been raised. Studies indicate that this compound exhibits low biodegradability, leading to accumulation in aquatic environments. This raises questions about its long-term ecological effects, particularly regarding aquatic organisms.

Regulatory Status

The compound is subject to regulatory scrutiny due to its potential toxicity and environmental persistence. Agencies such as the European Chemicals Agency (ECHA) monitor its usage and recommend safety assessments for products containing this compound.

Properties

CAS No.

145058-80-6

Molecular Formula

C38H80N2O3

Molecular Weight

613.1 g/mol

IUPAC Name

dimethyl(dioctadecyl)azanium;nitrate

InChI

InChI=1S/C38H80N.NO3/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;2-1(3)4/h5-38H2,1-4H3;/q+1;-1

InChI Key

NQFNJHBXAYBSPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[N+](=O)([O-])[O-]

Origin of Product

United States

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